Isofebrifugine

概要

説明

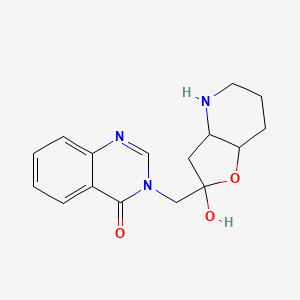

Isofebrifugine is a quinazolinone alkaloid first isolated from the roots of the Chinese shrub Dichroa febrifuga. It is known for its potent antimalarial properties and has been used traditionally in Chinese medicine for over 4000 years. This compound, along with its isomer febrifugine, has garnered significant interest due to its unique mechanism of action and potential therapeutic applications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of isofebrifugine involves several steps, starting from readily available starting materials. One common synthetic route includes the use of silyloxypropanal and an ethene compound. The reaction conditions typically involve mild temperatures and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound focuses on optimizing the synthetic route for large-scale production. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and efficiency .

化学反応の分析

Types of Reactions: Isofebrifugine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinazolinone derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

Substitution: this compound can undergo substitution reactions, particularly at the quinazolinone moiety

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Various halogenating agents and nucleophiles are used under controlled conditions to achieve substitution

Major Products: The major products formed from these reactions include various quinazolinone derivatives, which have been studied for their enhanced biological activities .

科学的研究の応用

Antimalarial Activity

Isofebrifugine is primarily recognized for its antimalarial properties. It is structurally related to febrifugine, which has been used traditionally in Chinese medicine for treating malaria. Research indicates that this compound exhibits potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Efficacy Data

A study conducted on various analogues of this compound demonstrated that certain derivatives possess comparable or superior antimalarial efficacy compared to standard treatments like chloroquine. The following table summarizes the in vitro efficacy (IC50 values) against chloroquine-sensitive (D6) and resistant (W2) strains of P. falciparum:

| Compound | IC50 (D6) μM | IC50 (W2) μM |

|---|---|---|

| This compound | 0.76 | 2.3 |

| Febrifugine | 1.6 | 1.9 |

| Chloroquine | 224 | 4.5 |

These results indicate that this compound and its analogues exhibit significantly lower toxicity while maintaining potent antimalarial activity .

Anticancer Properties

Recent studies have explored the potential of this compound as an anticancer agent. Its derivatives have shown promise in inhibiting tumor growth and metastasis in various cancer models.

Case Studies

In a mouse model of multiple sclerosis, halofuginone demonstrated efficacy in reducing Th17-driven autoimmunity, suggesting potential applications in cancer therapy by modulating immune responses .

Anti-inflammatory Effects

This compound's anti-inflammatory properties have also been investigated, particularly in relation to autoimmune diseases and chronic inflammatory conditions.

Research Findings

Studies have shown that this compound can significantly reduce levels of pro-inflammatory cytokines in vitro and in vivo, indicating its potential as a therapeutic agent for inflammatory diseases .

作用機序

Isofebrifugine exerts its effects through a unique mechanism of action. It targets the prolyl-tRNA synthetase enzyme, inhibiting protein synthesis in malarial parasites. This leads to the death of the parasites and provides a potent antimalarial effect. The molecular pathways involved include the disruption of protein synthesis and interference with the parasite’s metabolic processes .

類似化合物との比較

Febrifugine: Isofebrifugine’s isomer, also isolated from Dichroa febrifuga, with similar antimalarial properties.

Halofuginone: A synthetic derivative of febrifugine, known for its higher activity against malaria and other diseases .

Uniqueness: this compound is unique due to its specific mechanism of action and its ability to inhibit prolyl-tRNA synthetase. This makes it a valuable compound in the development of new antimalarial therapies and other medicinal applications .

生物活性

Isofebrifugine is a natural alkaloid derived from the plant Dichroa febrifuga, known for its significant antimalarial properties. This compound, along with its isomer febrifugine, has been the subject of extensive research due to its potential therapeutic applications and unique biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in various studies, and potential clinical implications.

This compound possesses a quinazolinone structure, which is crucial for its biological activity. The compound exists in equilibrium with febrifugine in solution, which can influence its pharmacological effects. The proposed mechanism of action involves the alkylation of biomolecules such as proteins and nucleic acids, leading to antimalarial effects by disrupting the life cycle of Plasmodium species, the causative agents of malaria .

Antimalarial Activity

This compound has demonstrated potent antimalarial activity in various studies. The following table summarizes key findings from research evaluating its efficacy against Plasmodium species:

Case Studies

- In Vivo Studies : A study conducted on mice infected with P. berghei showed that this compound effectively suppressed parasitemia at doses as low as 5 mg/kg. The compound was compared with standard treatments like chloroquine and sodium artesunate, demonstrating superior efficacy and safety profiles .

- Toxicity Assessment : Acute toxicity studies revealed that this compound was safe up to doses of 1000 mg/kg, significantly higher than febrifugine's toxicity threshold of 88 mg/kg. This suggests that this compound may offer a safer alternative for malaria treatment .

Pharmacokinetics and Residue Studies

Research on the pharmacokinetics of this compound indicates that it is rapidly absorbed and metabolized in vivo. A study involving broiler chickens showed that this compound residues were detectable in muscle, liver, and kidney tissues shortly after administration but decreased significantly after cessation of treatment . The following table outlines residue levels over time:

| Medication Group | Tissue | Day 0 (ng/g) | Day 1 (ng/g) | Day 3 (ng/g) | Day 7 (ng/g) |

|---|---|---|---|---|---|

| High Medication Group | Muscle | 406 | 72 | 45 | ND |

| Kidney | 1046 | 83 | 46 | ND | |

| Liver | 282 | 80 | 67 | ND | |

| Medium Medication Group | Muscle | Similar trends as high group | |||

| Kidney | Similar trends as high group | ||||

| Liver | Similar trends as high group |

ND : Not Detectable.

特性

CAS番号 |

32434-44-9 |

|---|---|

分子式 |

C16H19N3O3 |

分子量 |

301.34 g/mol |

IUPAC名 |

3-[[(2S,3aS,7aS)-2-hydroxy-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridin-2-yl]methyl]quinazolin-4-one |

InChI |

InChI=1S/C16H19N3O3/c20-15-11-4-1-2-5-12(11)18-10-19(15)9-16(21)8-13-14(22-16)6-3-7-17-13/h1-2,4-5,10,13-14,17,21H,3,6-9H2/t13-,14-,16-/m0/s1 |

InChIキー |

YLYLCQRQSRDSQR-DZKIICNBSA-N |

SMILES |

C1CC2C(CC(O2)(CN3C=NC4=CC=CC=C4C3=O)O)NC1 |

異性体SMILES |

C1C[C@H]2[C@H](C[C@](O2)(CN3C=NC4=CC=CC=C4C3=O)O)NC1 |

正規SMILES |

C1CC2C(CC(O2)(CN3C=NC4=CC=CC=C4C3=O)O)NC1 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is isofebrifugine and what is its known biological activity?

A1: this compound is a quinazoline alkaloid primarily known for its potent antimalarial activity. It is found in the Chinese medicinal plant Dichroa febrifuga along with its diastereomer, febrifugine. [, , ]

Q2: How potent is this compound as an antimalarial agent compared to other drugs?

A2: this compound exhibits potent in vitro antimalarial activity against the Plasmodium falciparum parasite. Research indicates that its activity is higher than some clinically used antimalarial drugs. [, ] Notably, a derivative even more potent than this compound itself has been identified. []

Q3: Despite its potency, why is this compound not used clinically as an antimalarial drug?

A3: While this compound demonstrates strong antimalarial activity, it also exhibits severe side effects, particularly a strong emetic effect (inducing vomiting), which has prevented its clinical use. [, , ]

Q4: Are there any synthetic analogues of this compound with improved safety profiles?

A5: Yes, research has focused on developing analogues of this compound with reduced side effects while retaining antimalarial potency. For example, metabolite Feb-A, a product of febrifugine metabolism oxidized at C-6 of the quinazolinone ring, exhibited comparable antimalarial activity to febrifugine but without significant side effects in vivo. []

Q5: Is there evidence that this compound could be effective against chloroquine-resistant malaria?

A6: Yes, studies using a combination of chloroquine and an this compound/febrifugine mixture demonstrated effectiveness against chloroquine-resistant Plasmodium berghei NK65 in mice. [] Mice treated with the combination survived the infection, showing a significant decrease in parasitemia, while those treated with either drug alone succumbed to the infection. []

Q6: How does the antimalarial activity of an this compound and febrifugine mixture vary across different Plasmodium species?

A7: Research shows a varied response to an this compound and febrifugine mixture across different rodent Plasmodium species. While the mixture effectively suppressed Plasmodium yoelii 17XL infection in mice, it showed limited efficacy against Plasmodium berghei NK65. [] Additionally, treatment outcomes for Plasmodium chabaudi AS varied, with some mice succumbing to infection despite treatment. []

Q7: What is the molecular formula and molecular weight of this compound?

A7: The molecular formula of this compound is C16H21N3O3, and its molecular weight is 303.36 g/mol.

Q8: How are febrifugine and this compound structurally related?

A9: Febrifugine and this compound are diastereomers, meaning they have the same molecular formula and connectivity of atoms but differ in the spatial arrangement of their atoms. [, ]

Q9: What spectroscopic techniques are commonly used to characterize this compound?

A10: Commonly used spectroscopic techniques for the characterization of this compound and its analogues include: * Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR provide detailed information about the hydrogen and carbon atoms in the molecule, respectively, aiding in structural elucidation and confirmation. [, ]* High-Resolution Mass Spectrometry (HRMS): HRMS offers accurate mass measurements of ions, which are crucial for confirming the molecular formula and identifying unknown compounds. []

Q10: What are the key challenges in the chemical synthesis of this compound?

A11: The synthesis of this compound presents several challenges, including:* Stereochemical control: Achieving the correct stereochemistry at multiple chiral centers within the molecule is crucial. [, , ]* Functional group compatibility: The presence of various reactive functional groups requires careful selection of reagents and reaction conditions. [, ]* Efficient ring formation: Constructing the quinazolinone core and the piperidine ring with the desired substitution pattern requires efficient and selective reactions. [, , ]

Q11: What are some key synthetic strategies that have been employed for the total synthesis of this compound?

A12: Several synthetic approaches have been explored, including:* Asymmetric aldol reactions: These reactions are used to establish the stereochemistry of key chiral centers early in the synthesis. []* Mannich-type reactions: These reactions allow for the construction of the piperidine ring with the appropriate substitution pattern. []* Lewis acid-catalyzed reactions: Lewis acids have been employed to promote ring-opening reactions of cyclic intermediates, leading to the formation of the piperidine ring with high diastereoselectivity. [, ]* Yeast reduction: Baker’s yeast can be used for the enantioselective reduction of ketone intermediates, providing access to chiral building blocks. []* Samarium diiodide-mediated reactions: This reagent can facilitate carbon-nitrogen bond cleavage, enabling strategic bond disconnections and efficient construction of the target molecule. []

Q12: How is the content of this compound typically determined in plant material or formulations?

A13: High-performance liquid chromatography (HPLC) is a common method for quantifying this compound and febrifugine in plant materials and formulations. [, ] This method allows for the separation and quantification of the two isomers, ensuring quality control and accurate determination of their content. [, ]

Q13: What is the quantitative analysis of a single-marker (QAMS) model, and how has it been applied to the analysis of this compound?

A14: The QAMS model is a method in analytical chemistry where a single, well-characterized compound is used as a reference to determine the quantity of other related compounds in a mixture. [] In the case of this compound, febrifugine has been successfully employed as an internal reference substance in the QAMS model. [] This approach simplifies the analysis by quantifying only febrifugine and then calculating the amount of this compound based on pre-determined relative correction factors (RCF) and relative retention values (RRV). []

Q14: What factors can affect the stability of this compound?

A14: this compound's stability can be influenced by various factors:

- pH: It shows good stability in acidic to neutral solutions (pH 3-7), but its stability decreases significantly in alkaline environments (pH 9.0). []

- Temperature: Elevated temperatures negatively impact its stability, with significant degradation observed at temperatures above 40°C. []

- Light: Exposure to light, especially bright light, can lead to degradation. []

- Solvent: this compound is more stable in its solid form and less stable in solvents like water, methanol, and acetonitrile. []

Q15: What strategies can be employed to improve the stability of this compound in formulations?

A16: To enhance this compound's stability:* Control pH: Formulations should ideally be maintained within a slightly acidic to neutral pH range (3-7). []* Temperature control: Storage and handling at lower temperatures are crucial to minimize degradation. [] * Protect from light: Utilizing light-resistant packaging and storage conditions can help prevent light-induced degradation. []* Suitable excipients: Selecting excipients that do not promote degradation and are compatible with this compound is essential.

Q16: What are the known toxic effects of this compound?

A17: this compound, like febrifugine, is known to cause severe side effects, notably a strong emetic effect (inducing vomiting) which has hindered its clinical use. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。